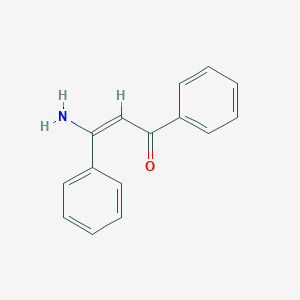

3-Amino-1,3-diphenyl-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-amino-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-11H,16H2/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFSTMGURUSUMJ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,3-diphenyl-2-propen-1-one typically involves the condensation of benzaldehyde with acetophenone in the presence of an amine. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,3-diphenyl-2-propen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-amino-1,3-diphenyl-2-propen-1-one exhibits significant anti-inflammatory effects. A study demonstrated its ability to reduce inflammatory markers such as TNF-α, IL-1β, and IL-6 in rodent models of arthritis . The compound was shown to inhibit the activation of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

Antimicrobial Effects

In addition to its anti-inflammatory properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

Cancer Research

The compound's structural properties make it a valuable scaffold for designing new anticancer agents. Studies have explored derivatives of this compound for their potential to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Heterocyclic Compounds

This compound serves as a building block in synthesizing various heterocyclic compounds like pyrazolines and pyrimidines. These derivatives are explored for their pharmacological properties and potential therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-Amino-1,3-diphenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Compounds Analyzed:

3-Amino-1,3-diphenyl-2-propen-1-one (Target Compound)

Okanin (1,3-Diphenyl-2-propen-1-one)

3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one

3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one

3-(2-Aminophenylsulfanyl)-1,3-diphenylpropan-1-one

Table 1: Comparative Analysis of Structural and Functional Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1,3-diphenyl-2-propen-1-one, and how can yield optimization be achieved?

- Methodological Answer : The compound can be synthesized via transition metal-catalyzed cross-coupling of thioesters with arylboronic acids. For example, (E)-1,3-Diphenyl-2-propen-1-one was synthesized using phenylboronic acid and a thioester derivative in DMF, yielding 53% after column chromatography . To optimize yields, systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature) and employ Design of Experiments (DOE) to identify critical factors.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.

- IR spectroscopy to confirm carbonyl (C=O) and amino (N-H) functional groups.

- X-ray crystallography for unambiguous structural determination, as demonstrated for analogous enone derivatives .

- HPLC with UV detection to assess purity (>95% recommended for pharmacological studies).

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for related α,β-unsaturated ketones:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model electronic properties and predict reactivity. For example, DFT studies on similar enones revealed charge distribution patterns influencing α-amylase inhibition .

- Compare computational predictions with experimental bioassay results (e.g., IC₅₀ values) to validate hypotheses.

- Use molecular docking to assess binding affinities to target enzymes, addressing discrepancies in inhibition mechanisms .

Q. What strategies are effective for analyzing contradictory pharmacological results (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer :

- Conduct dose-response studies to differentiate concentration-dependent effects.

- Validate assays using standardized protocols (e.g., COX-2 inhibition for anti-inflammatory activity ).

- Perform metabolomic profiling to identify off-target interactions causing cytotoxicity.

- Apply statistical meta-analysis to reconcile conflicting data across studies .

Q. How can the crystal structure of this compound derivatives inform drug design?

- Methodological Answer :

- Determine crystal structures via X-ray diffraction to analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the active conformation .

- Use Hirshfeld surface analysis to quantify non-covalent interactions and correlate them with solubility or bioavailability.

Q. What experimental designs improve the scalability of enone-based syntheses while minimizing side reactions?

- Methodological Answer :

- Optimize catalytic systems (e.g., Pd/Cu co-catalysts) to enhance regioselectivity.

- Use flow chemistry to control reaction kinetics and reduce byproduct formation.

- Monitor intermediates via in-situ FTIR to detect undesired pathways early .

Data Analysis and Validation

Q. How should researchers address variability in synthetic yields across different batches?

- Methodological Answer :

- Perform statistical process control (SPC) to identify outliers and systemic errors.

- Use high-throughput screening to test reaction conditions in parallel.

- Apply multivariate regression to correlate yield with variables like reagent purity or mixing efficiency .

Q. What validation criteria ensure reproducibility in pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.